molecular formula C5H3ClO3 B105355 5-Chlorofuran-2-carboxylic acid CAS No. 618-30-4

5-Chlorofuran-2-carboxylic acid

Cat. No.: B105355
CAS No.: 618-30-4
M. Wt: 146.53 g/mol
InChI Key: NNTBDUTXMIMRKK-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a chlorine atom and a carboxylic acid group. This compound is known for its utility in various chemical syntheses and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorofuran-2-carboxylic acid can be synthesized through the chlorination of 2-furoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under basic conditions . The process can be summarized as follows:

  • Dissolve 2-furoic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining a low temperature.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-carboxylic acid depends on its specific application. For instance, as a precursor to nicotinic acetylcholine receptor agonists, it interacts with the receptor to modulate neurotransmitter release, thereby affecting cognitive functions . The molecular targets and pathways involved include the nicotinic acetylcholine receptors and associated signaling pathways.

Comparison with Similar Compounds

  • 5-Chloro-2-furoic acid
  • 2-Furoic acid
  • 5-Chloropyromucic acid

Comparison: 5-Chlorofuran-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chlorofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBDUTXMIMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284096
Record name 5-chlorofuran-2-carboxylic acid
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Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-30-4
Record name 618-30-4
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Record name 5-chlorofuran-2-carboxylic acid
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Record name 5-chlorofuran-2-carboxylic acid
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Record name 5-Chloro-2-furoic acid
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Synthesis routes and methods I

Procedure details

5-Chloro-2-furancarboxylic acid ethyl ester (8 g) (synthesized in accordance with the method described in Chem. Pharm. Bull., 40, 1966 (1992)) was dissolved in ethanol (50 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration and washed with diethyl etherhexane to give 5-chloro-2-furancarboxylic acid (5.3 g) as crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aqueous sodium hydroxide (80 mL of 10%) was added to a solution of silver nitrate (8.0 g, 47 mmol) in water (20 mL). This suspension was stirred and slowly treated with 30% aqueous ammonium hydroxide until it became clear. A solution of 5-chlorofuran-2-carboxaldehyde (3.0 g, 23 mmol) (Aldrich Chemical) in methanol (5 mL) was added, and the resulting mixture was stirred at ambient temperature for 30 min. The reaction mixture was filtered, and the filtrate was washed with ether (100 mL). The aqueous filtrate was then made acidic (˜pH 3) by the addition of cold 20% sulfuric acid. The resulting mixture was extracted with ethyl acetate (3×100 mL). The extracts were washed with saturated aqueous sodium chloride solution (100 mL), dried (anhydrous sodium sulfate) and concentrated under vacuum to give 3.2 g (95% yield) of white solid (mp 178-179° C.). This reaction was easily scalable and was run multiple times at >10 g scale.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was there a need to synthesize labeled 5-Chlorofuran-2-carboxylic acid?

A1: The synthesis of labeled compounds is crucial for various investigative studies. While numerous labeled compounds and their preparation methods exist, there is a constant need to develop building blocks for biologically relevant molecules. Furans are common in bioactive molecules, and although a good synthesis of labeled furan exists [], a labeled form of the relatively uncommon 5-chlorofuran-2-furoic acid was required for specific research purposes [].

Q2: How was [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid synthesized?

A2: The synthesis involved a two-step process. First, [¹³C4]furan reacted with ¹³CO2 to carboxylate the lithium anion of the furan. This was followed by chlorination using benzyltrimethylammonium dichloroiodate to yield the desired [¹³C5]-5-chlorofuran-2-carboxylic acid []. The same procedure was then employed with unlabeled furan and ¹⁴CO2 to obtain [carbonyl-¹⁴C]-5-chlorofuran-2-carboxylic acid [].

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